2-(4-methanesulfonylphenyl)acetohydrazide
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Overview
Description
2-(4-methanesulfonylphenyl)acetohydrazide: is an organic compound with the molecular formula C9H12N2O3S It is a derivative of benzeneacetic acid, where the phenyl ring is substituted with a methanesulfonyl group and the acetic acid moiety is converted to an acetohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-methanesulfonylphenyl)acetohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 4-methanesulfonylbenzaldehyde.
Formation of Benzeneacetic Acid Derivative: The aldehyde group of 4-methanesulfonylbenzaldehyde is converted to a carboxylic acid group through oxidation, forming 4-methanesulfonylbenzoic acid.
Conversion to Acetohydrazide: The carboxylic acid group is then converted to an acetohydrazide by reacting with hydrazine hydrate under acidic conditions.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-methanesulfonylphenyl)acetohydrazide can undergo oxidation reactions, where the hydrazide moiety is oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives, which may have different chemical properties and applications.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Azides or other oxidized derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Compounds with different functional groups replacing the methanesulfonyl group.
Scientific Research Applications
Chemistry:
2-(4-methanesulfonylphenyl)acetohydrazide is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Industry:
In the industrial sector, this compound can be used in the production of polymers, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(4-methanesulfonylphenyl)acetohydrazide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methanesulfonyl group and hydrazide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
4-methanesulfonylbenzaldehyde: A precursor in the synthesis of 2-(4-methanesulfonylphenyl)acetohydrazide.
4-methanesulfonylbenzoic acid: An intermediate in the synthetic route.
2-(4-methanesulfonylphenyl)acetic acid: A related compound with a carboxylic acid group instead of an acetohydrazide.
Uniqueness:
This compound is unique due to the presence of both the methanesulfonyl group and the acetohydrazide moiety. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
428508-13-8 |
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Molecular Formula |
C9H12N2O3S |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
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